molecular formula C11H7FN2O2 B1439010 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid CAS No. 1092300-73-6

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B1439010
CAS No.: 1092300-73-6
M. Wt: 218.18 g/mol
InChI Key: ZVOWMYSIYZWQFU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid typically involves the condensation of 4-fluorobenzaldehyde with guanidine to form 2-(4-fluorophenyl)pyrimidine. This intermediate is then oxidized to introduce the carboxylic acid group at the 4-position. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylated derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid has garnered attention for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Anticancer Activity

Research has shown that derivatives of this compound exhibit potent anticancer properties. A study highlighted its efficacy against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)0.05Induction of apoptosis
A549 (Lung)0.12Cell cycle arrest

The compound's structural modifications have been linked to enhanced selectivity and reduced toxicity towards normal cells, making it a promising candidate for anticancer therapies .

Anti-inflammatory Properties

Pyrimidine derivatives, including this compound, have demonstrated significant anti-inflammatory effects. In vitro studies indicated that it effectively reduced pro-inflammatory cytokines in models of inflammation, suggesting potential applications in treating inflammatory diseases .

Neuropharmacology

The ability of this compound to cross the blood-brain barrier positions it as a candidate for neuropharmacological studies.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound have shown promise in models of neurodegenerative diseases such as Alzheimer's disease. The compound inhibited acetylcholinesterase activity, a critical target for Alzheimer's treatment, demonstrating comparable efficacy to established drugs like Donepezil .

Kinase Inhibition

One of the prominent applications of this compound is its role as an inhibitor of various kinases involved in cancer progression.

Targeted Kinases

Kinase Inhibition IC50 (µM) Relevance
Pim-10.03Cancer survival
Pim-20.05Tumor growth

The presence of the fluorophenyl group enhances binding affinity and selectivity towards these targets, making it a valuable tool in cancer research .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives revealed that modifications to the pyrimidine core led to enhanced cytotoxicity against multiple cancer cell lines, indicating that structural variations can significantly impact therapeutic outcomes .

Case Study 2: Neuroprotection

In rodent models, this compound exhibited anxiolytic effects and improved cognitive function, suggesting its potential for treating anxiety disorders and other cognitive impairments associated with neurodegeneration .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrimidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s reactivity and binding affinity. This makes it a valuable scaffold for the development of new drugs and materials .

Biological Activity

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a fluorophenyl group at the 2-position and a carboxylic acid group at the 4-position. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The fluorophenyl group enhances binding affinity due to increased hydrophobic interactions, while the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound-target complex .

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related pyrimidine derivatives have shown their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. The presence of the fluorophenyl group may enhance this inhibitory effect .

2. Anticancer Properties

The compound has potential anticancer activity, as suggested by preliminary studies indicating its efficacy against various cancer cell lines. The structural features allow it to interfere with cellular pathways that promote tumor growth. For example, similar pyrimidine derivatives have been evaluated for their ability to induce apoptosis in cancer cells .

3. Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated antibacterial and antifungal properties. Studies have shown that these compounds exhibit activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The position and nature of substituents on the pyrimidine ring significantly influence activity. For instance, modifications at the 2-position can enhance binding affinity and specificity for target enzymes .
  • Fluorination : The fluorine atom in the phenyl ring appears to play a vital role in improving hydrophobic interactions with biological targets, thereby enhancing overall efficacy.

Case Study 1: Anti-inflammatory Evaluation

A study evaluated several pyrimidine derivatives for their anti-inflammatory effects using a paw edema model. Compounds were compared against indomethacin, a standard anti-inflammatory drug. Results indicated that certain derivatives exhibited higher inhibition percentages than indomethacin, suggesting superior efficacy in reducing inflammation .

CompoundInhibition at 4hInhibition at 5h
Indomethacin47.72%42.22%
Compound A50.00%45.00%
Compound B48.00%43.00%

Case Study 2: Anticancer Activity Assessment

In vitro studies were conducted on various cancer cell lines to assess cytotoxicity. The results indicated that this compound exhibited significant cytotoxic effects on A549 and Caco-2 cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Properties

IUPAC Name

2-(4-fluorophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOWMYSIYZWQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092300-73-6
Record name 2-(4-fluorophenyl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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